molecular formula C14H18BrNO B12504722 N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide

N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide

Cat. No.: B12504722
M. Wt: 296.20 g/mol
InChI Key: XRQXBSLPSXPEHC-UHFFFAOYSA-N
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Description

N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide is a chemical compound that belongs to the class of indane derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the indane ring and a pivalamide group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide typically involves multiple steps. One common method starts with the bromination of 2,3-dihydro-1H-indene to introduce the bromine atom at the 5-position. This is followed by the formation of the amide bond through a reaction with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The indane ring can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or dehalogenated products.

Scientific Research Applications

N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide involves its interaction with specific molecular targets. The bromine atom and the pivalamide group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydro-1H-inden-1-amine: Similar structure but with an amine group instead of a pivalamide group.

    2,3-Dihydro-1H-inden-5-ylamine: Lacks the bromine atom and has an amine group.

    N-(2,3-Dihydro-1H-inden-4-yl)pivalamide: Similar structure but without the bromine atom.

Uniqueness

N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide is unique due to the presence of both the bromine atom and the pivalamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

N-(5-bromo-2,3-dihydro-1H-inden-4-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C14H18BrNO/c1-14(2,3)13(17)16-12-10-6-4-5-9(10)7-8-11(12)15/h7-8H,4-6H2,1-3H3,(H,16,17)

InChI Key

XRQXBSLPSXPEHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC2=C1CCC2)Br

Origin of Product

United States

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